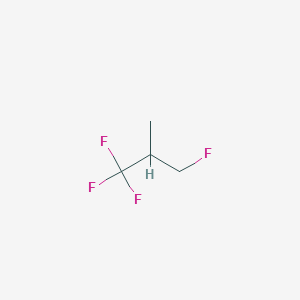![molecular formula C20H27NO4 B8503209 2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]ethanamine](/img/structure/B8503209.png)
2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]ethanamine
Übersicht
Beschreibung
2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]ethanamine: is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of two 3,4-dimethoxyphenyl groups attached to an ethylamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]ethanamine typically involves the reaction of 3,4-dimethoxyphenylacetonitrile with reducing agents to form the corresponding amine. One common method involves the reduction of 3,4-dimethoxyphenylacetonitrile using sodium borohydride (NaBH4) in the presence of a catalyst such as boron trifluoride etherate (BF3·OEt2) in tetrahydrofuran (THF) . Another approach involves the use of polyphosphoric acid (PPA) to facilitate the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine with aliphatic nitro compounds .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reduction methods, with optimization for yield and purity. The choice of reducing agents and catalysts, as well as reaction conditions, would be tailored to ensure efficient production while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of more reduced amine derivatives.
Substitution: The methoxy groups on the phenyl rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: More reduced amine derivatives.
Substitution: Halogenated or otherwise substituted phenethylamine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]ethanamine has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]ethanamine involves its interaction with various molecular targets and pathways. As an analog of dopamine, it can interact with dopamine receptors and influence neurotransmitter activity . Additionally, it has been shown to exhibit monoamine oxidase inhibitory activity, which can affect the metabolism of neurotransmitters .
Vergleich Mit ähnlichen Verbindungen
3,4-Dimethoxyphenethylamine (DMPEA): An analog of dopamine with similar structural features.
Mescaline: A naturally occurring compound with a similar phenethylamine backbone and additional methoxy group.
Homoveratrylamine: Another phenethylamine derivative with similar structural characteristics.
Uniqueness: 2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]ethanamine is unique due to the presence of two 3,4-dimethoxyphenyl groups, which can enhance its biological activity and potential therapeutic applications compared to other similar compounds.
Eigenschaften
Molekularformel |
C20H27NO4 |
|---|---|
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]ethanamine |
InChI |
InChI=1S/C20H27NO4/c1-22-17-7-5-15(13-19(17)24-3)9-11-21-12-10-16-6-8-18(23-2)20(14-16)25-4/h5-8,13-14,21H,9-12H2,1-4H3 |
InChI-Schlüssel |
YSAXSWPDOFHENC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CCNCCC2=CC(=C(C=C2)OC)OC)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1h-Pyrrolo[2,3-c]pyridine-2-methanol,a-2-pyridinyl-](/img/structure/B8503135.png)






![7-(4-Fluorophenyl)-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8503195.png)




![2-benzyl-8-pyridin-4-yl-2-azaspiro[4.5]dec-7-ene](/img/structure/B8503214.png)
![2-Ethyl-3-carboxy-benzo[b]thiophene](/img/structure/B8503222.png)
